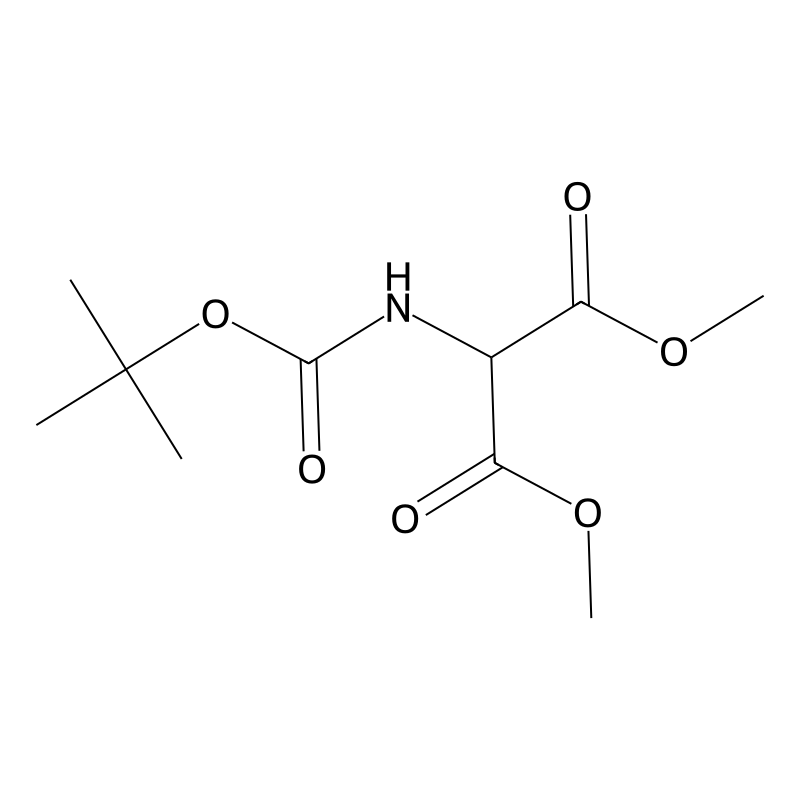Dimethyl (Boc-amino)malonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enzyme-Catalyzed Synthesis of Malonate Polyesters
Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .
Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .
Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .
Dual Protection of Amino Functions
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
1,3-Dipolar Cycloadditions
Specific Scientific Field: This application falls under the field of Organic Synthesis .
Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .
Dimethyl (Boc-amino)malonate is a chemical compound with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of approximately 247.25 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis, particularly in the production of amino acids and other nitrogen-containing compounds. The compound is characterized by its malonate structure, which includes two ester groups that contribute to its reactivity and utility in various
- Ester Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.
- Amine Reactions: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
- Alkylation: The malonate moiety can participate in alkylation reactions, enabling the introduction of different alkyl groups to synthesize diverse compounds.
- Condensation Reactions: Dimethyl (Boc-amino)malonate can react with various aldehydes or ketones to form β-amino acid derivatives through Michael addition or similar pathways .
While specific biological activities of Dimethyl (Boc-amino)malonate are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, derivatives of malonic acid have been studied for their potential anti-inflammatory and analgesic effects. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or serving as precursors for biologically active molecules .
Several methods exist for synthesizing Dimethyl (Boc-amino)malonate:
- Boc Protection: Starting from aminomalonic acid or its derivatives, the amino group is protected using Boc anhydride.
- Esterification: Malonic acid is reacted with methanol in the presence of a catalyst to form dimethyl malonate, which is then combined with the Boc-protected amine.
- Direct Synthesis: A one-pot reaction involving malonic acid, Boc anhydride, and methanol can yield Dimethyl (Boc-amino)malonate directly .
Dimethyl (Boc-amino)malonate finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of amino acids and other nitrogen-containing compounds.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their structural similarity to biologically active molecules.
- Chemical Research: Utilized in proteomics and other biochemical studies due to its ability to modify proteins and peptides .
Several compounds share structural similarities with Dimethyl (Boc-amino)malonate. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl (Boc-amino)malonate | Similar Boc protection but with ethyl esters | Higher lipophilicity due to ethyl groups |
| Dimethyl aminomalonate | Lacks Boc protection; direct amino group | More reactive due to unprotected amine |
| Diethyl malonate | No amino group; purely ester-based | Commonly used in esterification reactions |
| Methyl 3-phenyl-5-hydantoincarboxylate | Derived from aminomalonic acid | Exhibits specific biological activity |
Dimethyl (Boc-amino)malonate's unique combination of a protected amino group and malonate structure allows it to serve as a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .








